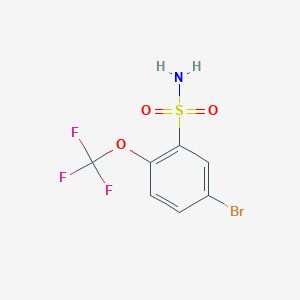

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

5-bromo-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO3S/c8-4-1-2-5(15-7(9,10)11)6(3-4)16(12,13)14/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTPCJDKZGDZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves the bromination of 2-(trifluoromethoxy)benzenesulfonamide. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, altering the compound’s chemical properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives with different functional groups .

Scientific Research Applications

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The trifluoromethoxy group may enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Chemical Identity :

Key Properties :

- Molecular Weight : 328.14 g/mol

- Collision Cross-Section (CCS) : Predicted values for [M+H]⁺ (329.92 m/z, CCS 182.4 Ų) and [M-H]⁻ (326.91 m/z, CCS 179.9 Ų) are available .

- Structural Features: A benzene ring substituted with bromo (Br), trifluoromethoxy (OCF₃), and sulfonamide (-SO₂NH₂) groups.

Comparison with Structural Analogs

The compound is compared to sulfonamide derivatives and halogenated benzene analogs with similar substituents. Key structural and functional differences are highlighted below:

5-Bromo-2-(2-methylpropyl)benzene-1-sulfonamide

- Molecular Formula: C₁₀H₁₄BrNO₂S

- Molecular Weight : 292.2 g/mol

- Key Differences: Replaces the trifluoromethoxy group with a 2-methylpropyl (isobutyl) chain.

5-Amino-N-(2-bromo-5-methyl-phenyl)-2-methoxy-benzenesulfonamide

- Molecular Formula : C₁₄H₁₅BrN₂O₃S

- Molecular Weight : 371.25 g/mol

- Key Differences: Incorporates an amino (-NH₂) and methoxy (-OCH₃) group on the benzene ring. The amino group increases hydrogen-bond donor capacity (H-bond donors: 2 vs. 1 in the parent compound), which may enhance receptor binding in medicinal chemistry applications .

5-Bromothiophene-2-sulfonamide

- Molecular Formula: C₄H₃BrNO₂S₂

- Molecular Weight : 256.11 g/mol

- Key Differences: Replaces the benzene ring with a thiophene heterocycle.

5-Bromo-2-(trifluoromethoxy)phenylboronic acid

- Molecular Formula : C₇H₅BBrF₃O₃

- Molecular Weight : 284.82 g/mol

- Key Differences : Substitutes the sulfonamide group with a boronic acid (-B(OH)₂), making it a key intermediate for Suzuki-Miyaura cross-coupling reactions. The presence of Br and OCF₃ groups enhances steric and electronic effects during coupling .

Physicochemical and Functional Comparison Table

Biological Activity

5-Bromo-2-(trifluoromethoxy)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a bromine atom and a trifluoromethoxy group attached to a benzene ring, along with a sulfonamide moiety. The presence of these functional groups is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 5-bromo-2-fluorobenzenesulfonamide and trifluoromethoxy reagents.

- Reaction Conditions : Common methods include nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.

The mechanism by which this compound exerts its effects is primarily through:

- Enzyme Inhibition : The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their function.

- Protein-Ligand Interactions : The compound may bind to specific proteins, altering their activity and influencing various biological pathways.

Biological Applications

-

Antimicrobial Activity

- The compound has shown potential as an antimicrobial agent. Studies indicate that it can inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibiotic.

-

Anticancer Properties

- Preliminary research suggests that this compound may exhibit anticancer activity. It has been tested against various cancer cell lines, showing promise in inhibiting cell proliferation.

-

Enzyme Inhibition Studies

- Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, it has been evaluated for its ability to inhibit fatty acid synthase (FASN), which is crucial in lipid metabolism.

Study on Antimicrobial Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated:

- Minimum Inhibitory Concentration (MIC) : 32 µg/mL for E. coli and 16 µg/mL for S. aureus.

- Mechanism : The compound disrupted bacterial cell wall synthesis, leading to cell lysis.

Anticancer Activity Assessment

A recent study evaluated the compound's effects on colorectal carcinoma cells (HCT116). Key findings included:

- IC50 Value : The compound exhibited an IC50 of 12 µM, indicating significant cytotoxicity.

- Pathway Analysis : It was found to induce apoptosis through the mitochondrial pathway, suggesting its potential as a therapeutic agent in cancer treatment.

Data Summary

| Property | Value/Details |

|---|---|

| Chemical Formula | C₁₅H₁₃BrF₃N₂O₂S |

| Molecular Weight | 394.14 g/mol |

| Antimicrobial MIC | 16 µg/mL (S. aureus), 32 µg/mL (E. coli) |

| Anticancer IC50 | 12 µM (HCT116) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.